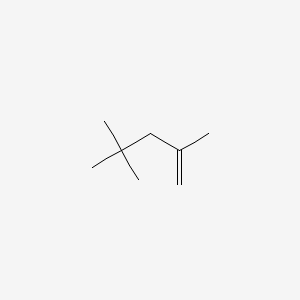

2,4,4-Trimethyl-1-pentene

Beschreibung

Significance as a Highly Branched Alkene Isomer in Chemical Science

The structure of 2,4,4-trimethyl-1-pentene (B89804), featuring a high degree of branching with three methyl groups attached to a pentene backbone, imparts unique chemical and physical properties that are of significant interest in chemical science. solubilityofthings.comopentextbc.ca This specific arrangement of atoms, particularly the bulky tert-butyl group, influences its reactivity and stability. acs.org

A notable aspect of its chemistry is its role in the study of alkene stability. Contrary to the general rule that more substituted alkenes are more stable, studies have shown that in the equilibrium between this compound (an α-alkene) and its isomer 2,4,4-trimethyl-2-pentene (B94453), the α-alkene can be in excess. acs.org This phenomenon is attributed to the steric tension caused by the large, bulky substituents in the 2-pentene (B8815676) isomer, which destabilizes the molecule. acs.org

The branched structure of this compound also affects its behavior in polymerization reactions. While its branching can reduce the rate of polymerization compared to less hindered alkenes like isobutylene (B52900), it enhances the solubility of the resulting polymers in nonpolar solvents. This property is crucial for applications where solubility characteristics are a primary concern.

Overview of Key Academic Research Domains and Trajectories

Academic research involving this compound spans several key domains, driven by its utility as a versatile building block and a model compound for fundamental studies. a2bchem.com

Organic Synthesis and Polymer Chemistry: A primary area of research is its use as a monomer in the production of various polymers and copolymers. guidechem.com Its unique structure allows for the synthesis of polymers with specific properties. a2bchem.com It serves as a starting material or intermediate in the synthesis of a wide range of chemicals, including specialty chemicals, fragrances, pharmaceuticals, and agricultural chemicals. solubilityofthings.coma2bchem.com Specific applications include the production of antioxidants, surfactants, lubricant additives, and plasticizers. nih.gov

Combustion and Fuel Science: this compound is a component of surrogate fuels used to model the combustion behavior of real fuels like gasoline. osti.govasme.org Its branched structure is representative of the types of olefins found in gasoline. asme.org Researchers study its combustion characteristics, such as ignition delay times and laminar burning speeds, to develop and validate chemical kinetic models for biofuel and conventional fuel combustion. osti.govasme.org These studies are crucial for designing more efficient and cleaner internal combustion engines. asme.org

Catalysis and Reaction Mechanisms: The synthesis and transformation of this compound are subjects of catalytic research. Studies focus on the dimerization of isobutene using various catalysts, such as solid acids, sulfuric acid, and ion-exchange resins, to optimize the yield and purity of the desired isomer. janex.chjanex.chgoogle.com Furthermore, reactions such as ozonolysis, hydrocracking, and liquid-phase oxidation of this compound are investigated to understand its reactivity and to develop new synthetic routes to valuable chemical products like epoxides and hydrogen peroxides. chemicalbook.com

Below is a table summarizing some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C8H16 nih.gov |

| IUPAC Name | 2,4,4-trimethylpent-1-ene nih.gov |

| CAS Number | 107-39-1 sigmaaldrich.com |

| Molar Mass | 112.21 g/mol sigmaaldrich.com |

| Appearance | Clear colorless liquid nih.gov |

| Odor | Petroleum-like nih.gov |

| Boiling Point | 101-102 °C chemicalbook.comsigmaaldrich.com |

| Density | 0.708 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Refractive Index | n20/D 1.408 sigmaaldrich.com |

| Solubility in Water | Insoluble nih.gov |

Eigenschaften

CAS-Nummer |

25167-70-8 |

|---|---|

Molekularformel |

C16H32 |

Molekulargewicht |

224.42 g/mol |

IUPAC-Name |

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene |

InChI |

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3 |

InChI-Schlüssel |

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N |

SMILES |

CC(=C)CC(C)(C)C |

Kanonische SMILES |

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C |

Siedepunkt |

214.7 °F at 760 mm Hg (USCG, 1999) 101.2 °C 101.4 °C 101 °C 104 °C |

Color/Form |

Colorless liquid |

Dichte |

0.715 at 68 °F (USCG, 1999) 0.7150 @ 20 °C/4 °C Relative density (water = 1): 0.7 Relative density (water = 1): 0.72 |

Flammpunkt |

35 °F (est.) (USCG, 1999) 23 °F (-5 °C) -5 °C 1.7 °C o.c. |

melting_point |

-136.3 °F (USCG, 1999) -93.5 °C -93 °C -106 °C |

Andere CAS-Nummern |

107-39-1 25167-70-8 107-40-4 |

Physikalische Beschreibung |

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals. Liquid DryPowder; Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. COLOURLESS LIQUID. |

Piktogramme |

Flammable; Environmental Hazard |

Löslichkeit |

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride Solubility in water: none |

Synonyme |

diisobutylene |

Dampfdichte |

3.8 (AIR= 1) Relative vapor density (air = 1): 3.9 |

Dampfdruck |

82.72 mm Hg (USCG, 1999) 44.70 mmHg 44.7 mm Hg @ 25 °C Vapor pressure, kPa at 38 °C: 10 Vapor pressure, kPa at 38 °C: 11.02 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Industrial Production Processes

Industrial-Scale Preparation Strategies

The industrial production of 2,4,4-trimethyl-1-pentene (B89804) is dominated by two principal strategies that leverage readily available feedstocks from petroleum refining. These methods are designed for high-volume output to meet the demands of various chemical industries.

Oligomerization of Isobutene and Subsequent Isomer Separation

A primary industrial route to this compound involves the dimerization of isobutene. scribd.comnptel.ac.inpsu.edu This process typically yields a mixture of isomers, predominantly this compound and 2,4,4-trimethyl-2-pentene (B94453). scribd.comnptel.ac.inpsu.edu The reaction is often catalyzed by acids, such as 60% sulfuric acid, which facilitates the protonation of one isobutene molecule to form a carbocation. This carbocation then reacts with a second isobutene molecule. scribd.comnptel.ac.in The subsequent elimination of a proton from the resulting C8 carbocation leads to the formation of the diisobutylene isomers. scribd.comnptel.ac.in

The industrial product is typically a mixture containing approximately 76% this compound, 20% 2,4,4-trimethyl-2-pentene, and 4% other octenes. echemi.comguidechem.com The separation of these isomers can be challenging due to their close boiling points but is crucial for applications requiring high-purity this compound. datapdf.com Fractional distillation is a common method employed for this separation. datapdf.com The presence of tertiary butyl alcohol during the dimerization of isobutene has been shown to improve selectivity towards the dimer by suppressing further reactions to form trimers or higher oligomers. google.com.pggoogle.com

Table 1: Typical Industrial Product Composition from Isobutene Oligomerization

| Compound | Percentage |

| This compound | ~76% |

| 2,4,4-Trimethyl-2-pentene | ~20% |

| Other Octenes | ~4% |

Derivation from Refinery C4 Stream Residuals

Another significant industrial source of this compound is the C4 fraction from refineries or ethylene (B1197577) plants. echemi.comguidechem.comgoogle.com After the extraction of more valuable components like butadiene, the residual C4 stream, which contains isobutylene (B52900), serves as the feedstock. echemi.comguidechem.comgoogle.com In this process, diisobutylene is selectively absorbed from the C4 stream using sulfuric acid. echemi.comguidechem.comgoogle.com The sulfuric acid that has absorbed the diisobutylene is then heated to release a polymer mixture primarily composed of diisobutylene. echemi.comguidechem.com This polymer is subsequently washed, often with a sodium carbonate solution, and then refined through distillation to yield the final product, which is a mixture of diisobutylene isomers. echemi.comguidechem.comgoogle.com

Laboratory and Specialized Synthetic Approaches

In addition to large-scale industrial methods, this compound can be prepared through various laboratory-scale techniques. These methods offer greater control over reaction conditions and can be valuable for producing smaller quantities of the compound for research or specialized applications.

Acid-Catalyzed Dehydration of Corresponding Alcohols (e.g., Tertiary Butanol, Isobutanol)

A well-established laboratory method for synthesizing this compound is the acid-catalyzed dehydration of corresponding alcohols, such as tertiary butanol or isobutanol. google.com This reaction can be carried out using a catalyst like sulfuric acid or a strong acid-type high-molecular resin. google.com The process involves a closed reaction system at temperatures ranging from 60-95°C. google.com One patented method describes using 60-98% sulfuric acid with a molar ratio of alcohol to sulfuric acid between 1:0.3 and 1:1, achieving yields as high as 95% without the need for extensive distillation and refining. google.com For instance, reacting tert-butyl alcohol with 80% sulfuric acid at 95°C for 4 hours can produce this compound with a yield of 94% and purity over 95%. google.com The acid-catalyzed dehydration of 2,2,4-trimethyl-3-pentanol (B1616163) has also been shown to produce a complex mixture of alkenes, including this compound (24%) and 2,4,4-trimethyl-2-pentene (24%). stackexchange.comstackexchange.com

Table 2: Laboratory Synthesis via Alcohol Dehydration

| Reactant | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| tert-Butanol | 80% Sulfuric Acid | 95 | 94 | >95 |

| Isobutanol | Sulfuric Acid / Strong Acid Resin | 60-95 | Up to 95 | High |

Unintended Formation as a Byproduct in Catalytic Propylene (B89431) Oligomerization and Polymer Pyrolysis

This compound can also be formed as an unintended byproduct in other chemical processes. During the catalytic oligomerization of propylene using certain zirconium catalysts, this compound can arise from a β-methyl elimination pathway. Similarly, the pyrolysis of synthetic polymers, such as polypropylene (B1209903) and butyl rubber, can lead to the formation of this compound as a degradation product. dtic.mil For example, the pyrolysis of butyl rubber yields both this compound and its isomer, 2,4,4-trimethyl-2-pentene. dtic.mil The thermal degradation of polypropylene also produces a variety of compounds, including this compound. researchgate.net

Reaction Chemistry and Mechanistic Investigations

Isomerization Reactions

The isomerization of 2,4,4-trimethyl-1-pentene (B89804) to its isomer, 2,4,4-trimethyl-2-pentene (B94453), is a subject of significant academic and industrial interest. This section details the various facets of this reversible reaction.

Equilibrium Dynamics between this compound and 2,4,4-Trimethyl-2-pentene

The isomerization reaction between this compound (TMP-1) and 2,4,4-trimethyl-2-pentene (TMP-2) has been studied across a temperature range of 50-110 °C. aalto.fi The equilibrium between these two isomers can be established within 1 to 6 hours, depending on the reaction temperature. aalto.fi Interestingly, at thermodynamic equilibrium, this compound, the α-alkene, is favored over the β-alkene form (2,4,4-trimethyl-2-pentene). aalto.fi This is an exception to the general rule of alkene stability, which typically favors the isomer with the more substituted double bond. aalto.fi

The equilibrium constants, Kx (based on mole fractions) and Ka (based on activities), have been determined experimentally. In the studied temperature range, Kx varies from 0.26 to 0.32, while Ka ranges from 0.26 to 0.31. aalto.fi It is also noted that at temperatures below 90 °C, the conversion to other C8 isomers like 2,3,4-trimethyl-1-pentene and 2,3,4-trimethyl-2-pentene (B1583743) is minimal (1-3%), but this increases significantly at higher temperatures. aalto.fi

Thermodynamic Analysis of Isomerization (e.g., Enthalpy and Entropy Determinations)

Thermodynamic analysis of the isomerization of this compound to 2,4,4-trimethyl-2-pentene reveals it to be an endothermic reaction. aalto.fi Experimental data has been used to determine the reaction enthalpy and entropy.

| Thermodynamic Parameter | Value | Units |

|---|---|---|

| Reaction Enthalpy (ΔH) | 3.51 ± 0.03 | kJ mol⁻¹ |

| Reaction Entropy (ΔS) | -0.47 ± 0.10 | J mol⁻¹ K⁻¹ |

The positive enthalpy change indicates that energy is absorbed during the isomerization from the less stable this compound to the more stable 2,4,4-trimethyl-2-pentene. aalto.fi While various literature values show some variation, the endothermic nature of this specific isomerization is a consistent experimental finding. aalto.fi It is worth noting that some group contribution methods for thermodynamic property estimation predict an exothermic reaction, highlighting the unique nature of this specific isomerization. aalto.fi

Influence of Molecular Conformation and Steric Effects on Isomer Stability

The unexpected stability of this compound over its more substituted isomer can be attributed to significant steric strain in the molecular structure of 2,4,4-trimethyl-2-pentene. aalto.fi Generally, the stability of alkene isomers increases with the degree of substitution of the double bond. aalto.fi Thus, the trisubstituted 2,4,4-trimethyl-2-pentene would be expected to be more stable than the disubstituted this compound. aalto.fi

Catalytic Aspects of Double Bond Isomerization (e.g., Solid Acid Catalysts, Ion Exchange Resins)

The isomerization of the double bond in trimethylpentenes can be effectively catalyzed by various solid acid catalysts. These materials provide acidic sites that facilitate the reaction.

Commonly used catalysts include:

Solid Phosphoric Acid (SPA): SPA catalysts are used commercially for olefin reactions and have been shown to catalyze the double-bond isomerization of this compound. acs.org

Ion Exchange Resins: Macroreticular ion-exchange resins, such as Amberlyst 15, are also effective catalysts for this isomerization. acs.orgub.edu These resins possess accessible acidity and can operate at lower temperatures, which can limit side reactions. ub.edu In some cases, the isomerization between this compound and 2,4,4-trimethyl-2-pentene is observed as a side reaction during other processes, such as the etherification of C4 olefins catalyzed by acidic ion-exchange resins. lookchem.com

The choice of catalyst can influence the reaction rate and selectivity. For instance, Amberlyst 15 has been reported to be more active than SPA in certain temperature ranges for related olefin reactions. ub.edu

Addition Reactions to the Alkene Moiety

The double bond in this compound serves as a reactive site for various addition reactions, most notably catalytic hydrogenation.

Catalytic Hydrogenation to Saturated Hydrocarbons

The catalytic hydrogenation of this compound, along with its isomer 2,4,4-trimethyl-2-pentene, yields the saturated hydrocarbon 2,2,4-trimethylpentane, commonly known as isooctane. researchgate.netacs.org This reaction is of industrial importance for producing high-octane gasoline components. researchgate.nettkk.fi

Several catalyst systems have been investigated for this hydrogenation process:

Nickel-based catalysts: Commercial Ni/Al₂O₃ catalysts are highly active for the hydrogenation of isooctenes. researchgate.net The apparent activation energy for the hydrogenation of this compound using a Ziegler-Natta type Ni-based homogeneous complex catalyst was found to be 25.6 kJ/mol. syxbsyjg.com

Platinum-based catalysts: A commercial Pt/Al₂O₃ catalyst has also been studied, with the terminal double bond in this compound being hydrogenated substantially faster than the internal double bond in its isomer. acs.org The activation energy for the hydrogenation of this compound on this catalyst was determined to be 49 kJ/mol. acs.org

Cobalt-based catalysts: A commercial Co/SiO₂ catalyst has also been used, showing that the terminal double bond in this compound is significantly more reactive towards hydrogenation than the internal double bond in 2,4,4-trimethyl-2-pentene. researchgate.net

Kinetic Modeling of Hydrogenation Processes on Heterogeneous Catalysts (e.g., Ni/Al2O3, Pd/γ-Al2O3)

Kinetic studies on the liquid-phase hydrogenation of this compound have been conducted using various heterogeneous catalysts. On a commercial Ni/Al2O3 catalyst, the reaction proceeds efficiently, with nickel demonstrating high activity. researchgate.net A kinetic model based on the Horiuti-Polanyi mechanism, which involves a half-hydrogenated surface intermediate and rate limitation by the first hydrogen addition, has been successfully applied. researchgate.net The estimated activation energy for the hydrogenation of this compound on Ni/Al2O3 is 34 kJ/mol. researchgate.net

The hydrogenation over a Pd/γ-Al2O3 catalyst also shows high activity and, notably, less deactivation compared to nickel, cobalt, or platinum catalysts. researchgate.net A kinetic model developed based on the Horiuti-Polanyi mechanism indicated that the rate-limiting step is the first hydrogen addition. researchgate.net This model also accounted for the observed double-bond isomerization between this compound and 2,4,4-trimethyl-2-pentene, which was assumed to occur via the half-hydrogenated intermediates. researchgate.net The hydrogenation of both isomers was found to be significantly influenced by internal diffusion within the catalyst pores. researchgate.net

A comparative study on Ni/Al2O3, Co/SiO2, and Pt/Al2O3 catalysts revealed that this compound (with a terminal double bond) is more reactive than its isomer with an internal double bond. tkk.fiaalto.fi The catalytic activity followed the order Ni > Co > Pt, a difference attributed mainly to the number of active sites, as the turnover frequencies were of a similar magnitude. aalto.fi

Apparent Activation Energies for Hydrogenation of this compound on Various Catalysts

| Catalyst | Apparent Activation Energy (kJ/mol) | Source |

| Ni/Al2O3 | 34-35 | tkk.firesearchgate.net |

| Co/SiO2 | 34-35 | tkk.fi |

| Pt/Al2O3 | 49 | tkk.fiacs.org |

Investigation of Reaction Pathways and Surface Intermediates

The generally accepted mechanism for the hydrogenation of alkenes like this compound on metal catalysts is the Horiuti-Polanyi mechanism. researchgate.netresearchgate.net This mechanism involves the following steps:

Dissociative adsorption of hydrogen onto the catalyst surface.

Adsorption of the alkene (this compound) onto the catalyst surface.

Stepwise addition of two adsorbed hydrogen atoms to the adsorbed alkene, forming a half-hydrogenated intermediate.

Desorption of the product alkane (2,2,4-trimethylpentane) from the catalyst surface.

Kinetic models for hydrogenation over Ni/Al2O3 and Pd/γ-Al2O3 assume the formation of a half-hydrogenated surface intermediate. researchgate.netresearchgate.net The isomerization between this compound and its isomer is also proposed to proceed through this common intermediate, as no isomerization is observed in the absence of hydrogen. researchgate.netresearchgate.net On Pt/Al2O3, while the same general mechanism applies, the catalyst shows stronger hydrogen adsorption and is more prone to deactivation through the formation of carbonaceous deposits. acs.org

Hydroboration: Regioselective Addition of Boron-Containing Reagents

The hydroboration of this compound is a highly regioselective reaction. The addition of borane (B79455) (BH3) occurs almost exclusively at the terminal carbon of the double bond. redalyc.orgscielo.org.bo This high regioselectivity is driven by the steric hindrance of the bulky tert-butyl group and the geminal methyl group, which directs the boron atom to the less sterically hindered carbon atom. redalyc.orgscielo.org.bo

When this compound reacts with borane, the resulting trialkylborane, upon oxidation with hydrogen peroxide, yields the corresponding primary alcohol, 2,4,4-trimethyl-1-pentanol. redalyc.org The reaction shows that the directive effect of the geminal alkyl groups is overpowering, leading to almost exclusive addition to the terminal carbon. redalyc.orgscielo.org.bo In contrast, its isomer, 2,4,4-trimethyl-2-pentene, upon hydroboration, yields a distribution of 98% boron addition to the secondary carbon and 2% to the tertiary carbon. redalyc.orgscielo.org.bo

The regioselectivity of the hydroboration can be further enhanced by using sterically hindered borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN). windows.net

Etherification with Alcohols

The etherification of this compound with alcohols, particularly methanol (B129727), is a key reaction for producing high-octane fuel additives.

Synthesis of Branched Ethers (e.g., 2-Methoxy-2,4,4-trimethylpentane)

The reaction of this compound with methanol yields 2-methoxy-2,4,4-trimethylpentane, a promising gasoline component due to its high octane (B31449) value and low water solubility. researchgate.netresearchgate.net This etherification is typically carried out in the liquid phase using an acid catalyst. researchgate.net The feedstock is often a mixture of this compound and its isomer, 2,4,4-trimethyl-2-pentene, which are products of isobutene dimerization. researchgate.netresearchgate.net

Kinetic Studies and Mechanistic Models for Ether Formation (e.g., Langmuir-Hinshelwood, Eley-Rideal)

The kinetics of the etherification of this compound with methanol have been studied using various models to describe the reaction mechanism. Both Langmuir-Hinshelwood and Eley-Rideal type models have been tested. acs.orgtkk.fiaalto.fi

A study using a novel fibrous catalyst found that a Langmuir-Hinshelwood model, where the adsorption of the alkene is weak compared to methanol and the ether, described the data well. acs.orgresearchgate.net An equally good fit was obtained with an Eley-Rideal model, which assumes the alkene reacts directly from the bulk phase without prior adsorption. acs.orgresearchgate.net For this system, the activation energy for the etherification of this compound was determined to be 86 ± 1 kJ/mol. acs.orgresearchgate.net

These models, derived in terms of activity to account for the high non-ideality of the reaction mixture, showed only minor differences, and both yielded physically meaningful parameters. tkk.fi The key finding from the kinetic modeling was that the adsorption of the alkene was minor. tkk.fiaalto.fi

Evaluation of Catalytic Systems in Etherification (e.g., Cation Exchange Resins, Novel Fiber Catalysts)

Various acidic catalysts have been evaluated for the etherification of this compound.

Cation Exchange Resins: Commercial cation exchange resins, such as Amberlyst 35, are commonly used as catalysts for this reaction. researchgate.netresearchgate.net These resins are effective, and reaction equilibria have been determined using them over a temperature range of 323–383 K. researchgate.netresearchgate.net However, with these traditional bead-form resins, the reaction can be slow, and diffusional limitations can be a factor. tkk.fiaalto.fi

Novel Fiber Catalysts: To enhance the reaction rate, novel catalysts have been investigated. A polyethylene-based ion-exchange fiber catalyst, Smopex-101, was found to be more active than traditional Amberlyst resins for the etherification of this compound with methanol. tkk.fiaalto.firesearchgate.net The higher activity is attributed to reduced diffusional limitations within the fibrous structure. tkk.fiaalto.fi A notable difference in adsorption behavior was observed; on the fibrous catalyst, the ether product adsorbed more strongly than the alcohol, whereas the opposite is true for conventional ion-exchange resins. aalto.fi This is explained by the more hydrophobic nature of the fiber's polymer matrix. acs.org

Comparison of Catalysts in Etherification

| Catalyst Type | Key Characteristics | Source |

| Cation Exchange Resins (e.g., Amberlyst 35) | Standard solid acid catalyst; reaction can be limited by diffusion. | researchgate.netresearchgate.nettkk.fiaalto.fi |

| Novel Fiber Catalysts (e.g., Smopex-101) | Higher activity due to reduced diffusional limitations; different adsorption profile compared to resins. | acs.orgtkk.fiaalto.firesearchgate.net |

Radical Addition Reactions

Radical addition reactions are a key feature of the chemistry of this compound, an α-alkene. scientificlabs.com The presence of a carbon-carbon double bond makes it susceptible to attack by radical species.

Kinetics and Mechanism of H Atom and Oxygen (3P) Radical Additions

Theoretical studies using conventional transition state theory (TST) and canonical variational transition state theory (CVT) have been employed to calculate the rate constants for the addition and abstraction reactions of this compound with hydrogen (H) atoms and ground-state oxygen atoms (O(3P)). researchgate.netresearchgate.net The potential energy surfaces for these reactions were determined at high levels of theory. researchgate.netresearchgate.net

For H atom additions, the radical adds preferentially to the terminal carbon atom of the double bond. researchgate.net This pathway dominates at lower temperatures, accounting for over 90% of the addition reactions below 500 K. researchgate.net In contrast, H abstraction from the allylic positions becomes the major reaction pathway at temperatures above 1500 K, with a branching ratio exceeding 72%. researchgate.net The addition of H atoms to the double bond produces alkyl radicals, which can then initiate chain branching reactions through subsequent O2 addition. kaust.edu.sa

The interaction of ground-state oxygen atoms (O(3P)) with unsaturated hydrocarbons like this compound can lead to abstraction of a hydrogen atom, addition to the double bond, or replacement of an atomic group. nist.gov The primary initial step is the addition of the O(3P) atom to the C=C double bond. nist.gov

Reactivity with Hydroxyl Radicals and Associated Reaction Pathways

The reaction of this compound with hydroxyl (OH) radicals is crucial for its atmospheric degradation. nih.gov This reaction proceeds through either H-atom abstraction or OH addition to the double bond. kaust.edu.saresearchgate.net Theoretical calculations have shown that OH addition to the terminal carbon atom of the double bond is the dominant pathway, featuring a submerged barrier which can lead to negative temperature dependence at low temperatures. researchgate.net

Studies have identified four primary pathways for the consumption of this compound initiated by radicals at low temperatures: H addition, OH addition, H abstraction from allylic carbons, and H abstraction from alkyl carbons. researchgate.net The first three pathways are significant in promoting or maintaining the concentration of OH radicals. researchgate.net The fourth pathway, which is more prominent for this compound compared to smaller butene isomers, involves a sequence of O2 addition and cycloaddition reactions. researchgate.net

Rate coefficients for the H abstraction and OH addition reactions have been determined using theoretical methods, providing a detailed kinetic picture of the OH-initiated oxidation. researchgate.net

Oxidation Chemistry

The oxidation of this compound encompasses a range of reactions, including ozonolysis and liquid-phase oxidation, leading to various oxygenated products.

Ozonolysis in Flow Reactor Systems

The ozonolysis of this compound has been studied in flow reactors at ambient pressure and room temperature (297 ± 2 K) under pseudo-first-order conditions. scientificlabs.comchemicalbook.comnih.govsigmaaldrich.com In these experiments, the consumption of ozone is monitored in the presence of an excess of the alkene. nih.gov

The rate coefficient for the gas-phase ozonolysis of this compound has been determined through these studies.

Table 1: Ozonolysis Rate Coefficient for this compound

| Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (1.48 ± 0.11) × 10⁻¹⁷ | 297 ± 2 | nih.gov |

The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and a carbonyl compound. For this compound, this would lead to the formation of formaldehyde (B43269) and a C7 Criegee intermediate, or 3,3-dimethyl-2-butanone and a C1 Criegee intermediate.

Liquid-Phase Oxidation with Molecular Oxygen

The liquid-phase oxidation of this compound with molecular oxygen is a route to the synthesis of oxygenated compounds. chemicalbook.com Research has shown that this process can yield epoxides and hydrogen peroxides. scientificlabs.comsigmaaldrich.com The formation of epoxides during the liquid-phase oxidation of olefins with molecular oxygen has been a subject of detailed investigation. sigmaaldrich.com

Low-Temperature Oxidation Processes and Kinetic Investigations

The low-temperature oxidation of this compound is of significant interest, particularly in the context of combustion chemistry. researchgate.net Experimental studies using jet-stirred reactors have shown that pure this compound exhibits negligible reactivity at low temperatures and displays a negative temperature coefficient (NTC) behavior. researchgate.net

Kinetic modeling of the low-temperature oxidation reveals the importance of several competing reaction pathways. kaust.edu.saresearchgate.net The addition of H and OH radicals to the double bond, and H-abstraction from allylic positions, are key initiating steps. researchgate.net The subsequent reactions of the resulting radicals with molecular oxygen are critical. For instance, allylic radicals can react with O2 to form alkenylperoxy radicals. kaust.edu.sa The potential energy surfaces for the reaction of the allylic 2,4,4-trimethyl-1-pentenyl radical with O2 have been investigated, showing that isomerization reactions are dominant at low-to-intermediate temperatures, while decomposition becomes significant above 1400 K. acs.org

Reactions with Specific Oxidizing Species (e.g., Nitrate (B79036) Radicals)

The gas-phase reaction of this compound with nitrate radicals (NO₃) is a significant process, particularly in the context of nighttime atmospheric chemistry. nih.gov The nitrate radical is a key nighttime oxidant in the troposphere, and its reaction with alkenes can be a major atmospheric loss process for these organic compounds. nist.govthermofisher.com The reaction proceeds via the electrophilic addition of the NO₃ radical to the carbon-carbon double bond, forming a nitrooxyalkyl radical.

The initial addition of the nitrate radical to this compound can occur at either carbon of the double bond. Due to steric hindrance from the neopentyl group and the electronic stabilizing effect of the methyl group on the resulting radical, the addition is expected to favor the terminal carbon, leading to the formation of a more stable tertiary radical.

Functionalization and Derivatization

This compound serves as a versatile precursor for the synthesis of various functionalized organic compounds through several key reaction types.

Electrophilic Alkylation in the Synthesis of Functionalized Organic Compounds (e.g., Alkylated Diphenylamines)

This compound, often as a component of diisobutylene, is widely used in the electrophilic alkylation of diphenylamine (B1679370) to produce alkylated diphenylamines. researchgate.net These products, such as octylated diphenylamines, are commercially important as antioxidants in lubricants and polymers. Current time information in Bangalore, IN.janex.ch The reaction is typically catalyzed by acidic catalysts, such as acid-activated clays (B1170129) (e.g., bentonite, Filtrol 20X) or Lewis acids like aluminum chloride. researchgate.net

The mechanism involves the protonation of the alkene by the acid catalyst to form a stable tertiary carbocation (the 1,1,3,3-tetramethylbutyl cation). This carbocation then acts as the electrophile, attacking the electron-rich aromatic rings of diphenylamine. The substitution preferentially occurs at the para-positions of the phenyl rings due to steric hindrance at the ortho-positions and the activating effect of the amine group. researchgate.net The reaction can yield a mixture of mono- and di-alkylated products, and the selectivity can be controlled by adjusting the reaction conditions, such as the molar ratio of reactants and temperature. For example, using an excess of diisobutylene can favor the formation of the dialkylated product.

Table 1: Alkylation of Diphenylamine with Diisobutylene

| Catalyst | Temperature (°C) | Reactant Ratio (Diisobutylene:Diphenylamine) | Major Products | Reference |

|---|---|---|---|---|

| Acidified Clay (FILTROL 20X) | 130 | 1.97:1 | 79% mono-t-octyl DPA, 17% di-t-octyl DPA | |

| Acid-treated Clay | 110-200 | Not specified | Mono- and dialkylated diphenylamines | researchgate.net |

| AlCl₃ | 138 | 6:1 (nonenes) | 63% p,p'-dinonyl DPA, 27% p-monononyl DPA |

Halogenation and Generation of Chlorinated Pentene Derivatives

This compound can undergo halogenation reactions to produce various halogenated derivatives. The chlorination of diisobutylene can yield isooctenyl monochlorides, which can then be hydrolyzed to isooctenyl alcohols. scispace.com

A specific example is the synthesis of 2-chloro-2,4,4-trimethylpentane (B3042402). This is achieved by bubbling dry hydrogen chloride (HCl) gas through a solution of this compound in a solvent like methylene (B1212753) chloride at low temperatures (e.g., 0 °C). allenpress.com The reaction follows the Markovnikov rule, where the proton from HCl adds to the less substituted carbon of the double bond (C1), and the chloride ion adds to the more substituted carbon (C2), which can better stabilize the positive charge in the transition state. This process yields the tertiary chloride, 2-chloro-2,4,4-trimethylpentane. allenpress.com

Table 2: Synthesis of 2-chloro-2,4,4-trimethylpentane

| Reactant | Reagent | Solvent | Temperature (°C) | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Dry HCl gas | Methylene chloride | 0 | 2-chloro-2,4,4-trimethylpentane | 80% | allenpress.com |

Hydroformylation for the Production of Branched Aldehydes

The hydroformylation (or oxo process) of this compound is an industrially significant reaction that produces branched aldehydes, primarily 3,5,5-trimethylhexanal. janex.ch This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst and syngas (a mixture of carbon monoxide and hydrogen).

Rhodium-based catalysts are often employed for this transformation. The general mechanism for rhodium-catalyzed hydroformylation involves several key steps: ligand dissociation from the rhodium precursor, coordination of the alkene, migratory insertion of the alkene into the rhodium-hydride bond to form a rhodium-alkyl intermediate, coordination of CO, migratory insertion of the alkyl group to the carbonyl carbon to form a rhodium-acyl species, and finally, hydrogenolysis to release the aldehyde product and regenerate the rhodium-hydride catalyst. acs.orgmdpi.com Due to the branched nature of this compound, the hydroformylation reaction is generally slower compared to that of linear alkenes. idemitsu.com The use of specific ligands can influence the activity and selectivity of the catalyst. acs.org Biphasic systems using water-soluble rhodium catalysts have also been developed to facilitate catalyst recovery and recycling. idemitsu.com

Table 3: Hydroformylation of this compound

| Catalyst System | Temperature (°C) | Pressure | Product | Turnover Frequency (mol aldehyde/mol Rh*h) | Reference |

|---|---|---|---|---|---|

| Rhodium polyethylene (B3416737) glycolate | Not specified | 7-12 MPa | 3,5,5-Trimethylhexanal | 450 | idemitsu.com |

| Rhodium(I) complex | Not specified | Not specified | 3,5,5-Trimethylhexanal | Not specified | acs.org |

Decomposition Pathways of Alkenyl Radicals

The decomposition of alkenyl radicals derived from this compound is a key aspect of its high-temperature chemistry, such as in combustion processes. Theoretical studies using methods like the RRKM/ME (Rice-Ramsperger-Kassel-Marcus/Master Equation) have been conducted to understand the pressure- and temperature-dependent kinetics of these decomposition pathways. acs.orgfigshare.com

Alkenyl radicals of this compound are typically formed through H-abstraction reactions. Once formed, these radicals can undergo two primary types of reactions: isomerization and decomposition. At low to intermediate temperatures (up to around 1300-1400 K), isomerization reactions, which involve intramolecular hydrogen shifts, are dominant. acs.org These isomerizations lead to the formation of different radical isomers.

However, at higher temperatures (above 1400 K), direct decomposition of the alkenyl radicals becomes the favored pathway. acs.org These decomposition reactions involve the cleavage of C-C bonds, leading to the formation of smaller, more stable molecules and radicals. For instance, the decomposition can lead to products like 1,3-dimethyl-1-butene (DMPD13) and a methyl radical (CH₃). acs.org The specific decomposition pathways and their rate coefficients are highly dependent on the structure of the initial alkenyl radical, as well as the temperature and pressure of the system. researchgate.netacs.org

Polymer Science and Monomer Applications

Cationic Polymerization Studies

The study of 2,4,4-trimethyl-1-pentene (B89804) in cationic polymerization has provided fundamental insights into initiation processes, the control of polymer properties, and the characteristics of living polymerization.

The initiation system is critical in cationic polymerization, dictating the course and efficiency of the reaction. Research has explored various systems with this compound to understand these effects.

Modeling experiments using this compound have been instrumental in elucidating the mechanism of initiator systems like methylaluminoxane (B55162) (MAO) combined with silyl (B83357) halides. icevirtuallibrary.comresearchgate.netresearchgate.net These studies indicate that silyl halides engage in ligand-exchange reactions with MAO. icevirtuallibrary.comscispace.com In this process, a halogen atom attached to the silicon is substituted by a methyl group from MAO, which results in the formation of chloraluminoxane and initiates the cationic polymerization in a complex manner. icevirtuallibrary.comresearchgate.net This MAO/silyl halide system is noted for improving the sustainability of polymerizations by allowing for solvent-free conditions. researchgate.netresearchgate.net

Other initiation systems have also been investigated using this compound as a nonpolymerizable model olefin for isobutylene (B52900). For instance, the combination of 2-isothiocyanato-2,4,4-trimethylpentane and titanium tetrachloride (TiCl₄) was studied to understand initiation modes. acs.org These gas chromatography/mass spectrometry (GC/MS) studies revealed the participation of both direct and cocatalytic initiation pathways. acs.orgresearchgate.net Similarly, the reaction between electrophilic chlorine (generated from Cl₂ and trimethylaluminum) and this compound was used to investigate the initiation mechanism, identifying several chlorinated products that point to initiation by the electrophilic chlorine species, Cl⁺. tandfonline.com

The classic initiator system for the living cationic polymerization of isobutylene, which involves 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl)—a derivative of this compound—in conjunction with titanium (IV) chloride (TiCl₄), is frequently used as a benchmark for studying new copolymerization reactions. allenpress.com

The choice of initiation system and reaction conditions directly impacts the molecular weight (MW) and molecular weight distribution (MWD) of the resulting polymers. In the cationic copolymerization of isobutylene (IB) and p-chloromethylstyrene (p-ClMSt) initiated by the TMPCl/TiCl₄/DTBP system, both the conversion rate and the polymer's molecular weight were found to be positively related to the polymerization time. allenpress.com However, at higher conversion rates, the molecular weight distribution tends to widen, which may be attributed to the formation of branched structures. allenpress.com

In another study involving the copolymerization of isobutylene with 4-vinylbenzenecyclobutylene (4-VBCB), using TMPCl as the initiator, an increase in the feed quantity of 4-VBCB led to a decrease in the copolymer's molecular weight and an increase in its MWD. mdpi.com This phenomenon was attributed to an increased rate of chain transfer reactions to the 4-VBCB monomer. mdpi.com

| Initiator System / Monomer Feed | Effect on Molecular Weight (MW) | Effect on Molecular Weight Distribution (MWD) | Source |

| TMPCl/TiCl₄/DTBP with IB/p-ClMSt | Increases with polymerization time | Widens at higher conversion rates | allenpress.com |

| TMPCl/TiCl₄/DTBP with IB/4-VBCB | Decreases with increasing 4-VBCB feed | Increases with increasing 4-VBCB feed | mdpi.com |

Living polymerization is a technique that allows for precise control over the polymer's architecture. This compound and its derivatives are central to studying and achieving these controlled polymerizations. Living or controlled polymerization is characterized by the suppression of chain transfer and termination reactions, allowing polymer chains to grow at a constant rate. scribd.com

The TMPCl/TiCl₄/DTBP initiation system is considered a classic example for the living/controlled cationic polymerization of isobutylene. allenpress.com The use of 2-chloro-2,4,4-trimethylpentane (TMPCl) as an initiator is key to this process. allenpress.commdpi.com Furthermore, this compound serves as a model for the polyisobutylene (B167198) chain end after it undergoes dehydrochlorination. usm.edu The sulfonation of this compound yields the same products as the sulfonation of 2-chloro-2,4,4-trimethylpentane, a model for the chain end in the controlled cationic polymerization of isobutylene. usm.edu This confirms its utility in modeling the behavior of polymer chain ends under specific reaction conditions. usm.edu

Model experiments with this compound have helped to elucidate that BCl₃-coinitiated olefin polymerizations terminate via chlorination, a crucial finding for controlling the synthesis of telechelic polymers (polymers with functionalized end-groups). acs.org

Influence on Polymer Molecular Weight and Molecular Weight Distribution

Copolymerization Investigations

Copolymerization extends the range of properties achievable with polymers. This compound has been used in investigations to create polymers with novel structures and functionalities.

Crosslinking reactions create network structures within polymers, significantly altering their physical and mechanical properties. In the cationic copolymerization of isobutylene and p-chloromethylstyrene, the benzyl (B1604629) chloride group in the polymer chain, originating from p-ClMSt, can initiate further polymerization of isobutylene, leading to the formation of branched or crosslinked polymers. allenpress.com In some systems, such as those using H₂O/AlEt₁.₅Cl₁.₅, even a small amount of p-ClMSt can result in a highly crosslinked structure. allenpress.com

Similarly, random copolymers of isobutylene and 4-vinylbenzenecyclobutylene, once synthesized, can undergo thermal crosslinking. mdpi.com Heating the copolymer causes the strained four-membered ring of the benzocyclobutene (BCB) unit to open, forming a highly reactive intermediate that leads to a crosslinked network structure, which enhances the material's thermal and mechanical properties. mdpi.com Additionally, studies have examined 1:1 copolymers of maleic acid with monomers like this compound, investigating their properties and potential for forming specific structures. researchgate.net

Metallocene catalysts are single-site catalysts that offer excellent control over polymer stereochemistry and composition, making them suitable for the polymerization of higher olefins. nih.govdntb.gov.ua While much of the specific research focuses on its isomer, 4-methyl-1-pentene (B8377), the principles are relevant to higher olefin polymerization in general. nih.govmdpi.com Metallocene catalysts can produce polymers with narrow molecular weight distributions and can incorporate a variety of comonomers, including those with functional groups if they are appropriately protected. mdpi.comncl.res.in

For instance, the copolymerization of higher olefins like 4-methyl-1-pentene with functional monomers such as α,ω-alkenols has been achieved using metallocene catalysts combined with a methylaluminoxane (MAO) cocatalyst. These catalysts facilitate the creation of copolymers with tailored properties, such as adjusted melting points and crystallinity. researchgate.net The ability to copolymerize olefins with dienes using metallocene catalysts also allows for the introduction of pendant double bonds into the polymer chain, which can be used for subsequent functionalization or crosslinking reactions. ncl.res.in

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for investigating the fundamental properties of 2,4,4-trimethyl-1-pentene (B89804) at the molecular level. These methods allow for the detailed exploration of its electronic structure and how this dictates its reactivity in various chemical environments.

Determination of Potential Energy Surfaces for Elementary Reactions

The potential energy surface (PES) is a fundamental concept in theoretical chemistry that maps the energy of a molecule as a function of its geometry. iupac.org For this compound, PES calculations have been instrumental in understanding the mechanisms of its elementary reactions.

Researchers have calculated the PES for the isomerization and decomposition of alkenyl radicals derived from this compound. acs.orgfigshare.comfigshare.com These studies reveal the energy landscape of these reactions, identifying transition states and the most likely reaction pathways. For instance, the PES for the reaction of this compound with the hydroxyl (OH) radical has been determined to understand its atmospheric oxidation. researchgate.netresearchgate.netresearchgate.netresearchgate.netlookchem.com These calculations show that the reaction can proceed through different channels, including H-atom abstraction from various sites on the molecule and OH addition to the double bond. researchgate.netresearchgate.net The relative barrier heights on the PES indicate that allylic H-atom abstraction is a dominant pathway. researchgate.netresearchgate.net

Similarly, the PES for reactions with other species, such as the hydrogen atom (H) and the oxygen atom in its triplet state (O(3P)), have been investigated to model its behavior under combustion conditions. researchgate.net These surfaces provide crucial data on barrier heights and reaction energies, which are essential inputs for kinetic modeling.

High-Level Computational Methods (e.g., DLPNO-CCSD(T), M06-2X)

To achieve high accuracy in theoretical predictions, sophisticated computational methods are employed. For this compound, methods like the Domain-based Local Pair Natural Orbital Coupled Cluster with single, double, and perturbative triple excitations (DLPNO-CCSD(T)) and the M06-2X density functional have been utilized. acs.orgfigshare.comfigshare.comresearchgate.netkaust.edu.sa

The DLPNO-CCSD(T) method is known for providing results close to the "gold standard" CCSD(T) but with significantly reduced computational cost, making it feasible for a molecule of this size. It has been used to calculate accurate energies for stationary points on the potential energy surface, such as reactants, products, and transition states. acs.orgfigshare.comfigshare.comkaust.edu.sa For example, the PES for the isomerization and decomposition of its alkenyl radicals were calculated at the DLPNO-CCSD/CBS//M06-2X/6-311G(d,p) level of theory. acs.org

The M06-2X functional is a popular choice for geometry optimizations and frequency calculations due to its good performance for main-group thermochemistry and kinetics. researchgate.netresearchgate.netkaust.edu.saresearchgate.net It has been demonstrated to be suitable for predicting the structures and frequencies of various chemical systems accurately. researchgate.net The combination of M06-2X for geometries and DLPNO-CCSD(T) for single-point energy calculations provides a robust and accurate approach for studying the reaction mechanisms of this compound. acs.orgfigshare.comfigshare.comresearchgate.netkaust.edu.sa

Reaction Kinetics and Thermodynamics Modeling

Building on the foundation of quantum chemical calculations, reaction kinetics and thermodynamics modeling aim to predict the macroscopic behavior of chemical systems involving this compound. This involves calculating reaction rates and developing comprehensive models for complex processes like combustion.

Calculation of Temperature- and Pressure-Dependent Rate Coefficients (e.g., Transition State Theory, Variational Transition State Theory, Tunneling Corrections)

The rates of chemical reactions are quantified by rate coefficients, which are often dependent on temperature and pressure. Theoretical methods like Transition State Theory (TST) and Variational Transition State Theory (VTST) are used to calculate these coefficients based on the properties of the potential energy surface. researchgate.netlookchem.comresearchgate.net202.117.24

For the reactions of this compound, researchers have employed both conventional TST and CVT to determine the rate coefficients for H-abstraction and OH addition reactions. researchgate.netlookchem.comresearchgate.net202.117.24 These calculations have been performed over a wide range of temperatures relevant to both atmospheric and combustion chemistry. researchgate.net Quantum mechanical tunneling, which allows reactions to proceed even when the system does not have enough energy to overcome the barrier classically, is an important consideration, especially at lower temperatures. researchgate.netresearchgate.netresearchgate.net Corrections for tunneling effects are often included in these calculations to improve their accuracy.

The Rice-Ramsperger-Kassel-Marcus (RRKM)/Master Equation (ME) approach is used to compute pressure-dependent rate coefficients for unimolecular reactions, such as the isomerization and decomposition of this compound radicals. acs.orgfigshare.comfigshare.comkaust.edu.saresearchgate.net This method accounts for the competition between reaction and collisional deactivation, which is crucial for accurately predicting reaction rates under varying pressure conditions. acs.orgfigshare.comfigshare.com

An example of a derived Arrhenius expression for the ozonolysis of this compound is: k = (7.31 +9.39/-4.05) x 10⁻¹⁵ exp[-(15.33 +/- 1.84/RT)] cm³ molecule⁻¹ s⁻¹ over the temperature range of 217–301 K. nih.govrsc.org

Development and Validation of Detailed Chemical Kinetic Models for Complex Systems (e.g., Combustion)

Detailed chemical kinetic models are large sets of elementary reactions and their associated rate coefficients that aim to simulate the behavior of complex chemical systems. For this compound, such models are particularly important for understanding its combustion characteristics. researchgate.netresearchgate.netasme.org

These models incorporate the theoretically calculated rate coefficients and thermodynamic data. acs.orgcolab.ws The development of these models is an iterative process, where the model's predictions are compared against experimental data, such as ignition delay times and species concentration profiles from shock tubes and jet-stirred reactors. researchgate.netresearchgate.netasme.orgdaneshyari.com Discrepancies between the model and experiments can guide further refinement of the model, including the underlying theoretical calculations. asme.org

Theoretical Studies of Isomerization Energetics and Conformational Preferences

The isomerization of this compound to its isomer, 2,4,4-trimethyl-2-pentene (B94453), is a reaction of both fundamental and practical interest. aalto.fiacs.org Theoretical studies have been conducted to investigate the energetics of this isomerization. Contrary to the general rule that more substituted alkenes are more stable, experimental and theoretical results indicate that the isomerization of this compound to 2,4,4-trimethyl-2-pentene is endothermic. aalto.fiacs.org

This is explained by the significant steric strain in the 2,4,4-trimethyl-2-pentene isomer due to the bulky tert-butyl group adjacent to the double bond, which destabilizes it relative to the 1-pentene (B89616) isomer. aalto.fiacs.org Quantum chemical calculations, including semi-empirical methods like AM1 and PM3, as well as higher-level theories, have been used to calculate the reaction enthalpy and entropy. aalto.fi

In addition to isomerization between different structural isomers, the conformational preferences of this compound and its radical intermediates are also a subject of theoretical investigation. The molecule can exist in several different conformations due to rotation around its single bonds. Identifying the lowest energy conformers is crucial for accurate thermochemical and kinetic calculations, as these are the most populated conformers at equilibrium. The various conformers of the alkenyl radicals of this compound have been systematically studied to ensure that the calculated potential energy surfaces are representative of the true energy landscape. acs.org

Table of Research Findings on this compound

| Study Focus | Key Findings | Computational Methods Used | Source |

|---|---|---|---|

| Isomerization and Decomposition of Alkenyl Radicals | Isomerization reactions are dominant at low-to-intermediate temperatures, while decomposition is significant above 1400 K. Pressure affects radical stabilization. | DLPNO-CCSD/CBS//M06-2X/6-311G(d,p), RRKM/ME | acs.org |

| Reaction with OH Radicals | Allylic H-atom abstraction is a dominant reaction pathway. The reaction proceeds via the formation of pre-reaction complexes. | CCSD(T)/6-311++G(d, p)//BHANDHLYP/6-311(d, p), CVT, TST | researchgate.netresearchgate.netresearchgate.net |

| Combustion Modeling | H-abstraction reactions are significant over a wide temperature range; unimolecular decomposition is dominant at high temperatures. | Development of detailed chemical kinetic models validated against experimental data. | researchgate.net |

| Isomerization to 2,4,4-trimethyl-2-pentene | The reaction is endothermic due to steric strain in the product, making this compound the more stable isomer. | Experimental measurements and semi-empirical methods (AM1, PM3). | aalto.fiacs.org |

| Ozonolysis Kinetics | Temperature-dependent rate coefficients were established, and an Arrhenius expression was derived for the reaction with ozone. | Experimental measurements in an environmental chamber. | nih.govrsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,4-Trimethyl-2-pentene |

| 2-Methyl-1-butene |

| 2-Methyl-2-butene |

| Allene |

| Benzene |

| Carbon monoxide |

| Chloroform |

| Cyclohexane |

| Diethyl ether |

| Diisobutylene |

| Dimethyl ether |

| Ethanol |

| Ethylene (B1197577) |

| HCHO |

| Hydrogen peroxide |

| Iso-octane |

| Isobutene |

| Isooctane |

| Methane |

| Methanol (B129727) |

| N-heptane |

| Propene |

Mechanistic Insights from Computational Simulations

Computational simulations, particularly those employing quantum chemistry methods, have provided profound insights into the complex reaction mechanisms of this compound, especially in the context of its oxidation and combustion. These theoretical studies are crucial for developing detailed kinetic models that can accurately predict the behavior of this compound as a fuel component.

Research has extensively utilized Density Functional Theory (DFT) and high-level ab initio methods to investigate the elementary reactions that govern the consumption of this compound. A significant focus has been on its low-temperature oxidation chemistry, which is critical for understanding autoignition phenomena in advanced combustion engines. researchgate.netkaust.edu.sa Kinetic modeling studies have been informed by theoretical calculations of thermodynamic data for the molecule and key species in its reaction sub-mechanism. researchgate.net

Computational studies have identified four principal pathways for the initial consumption of this compound at low temperatures: H-atom addition, OH-radical addition, H-atom abstraction from allylic carbon sites, and H-atom abstraction from alkyl carbon sites. researchgate.net The first three pathways are largely responsible for promoting or maintaining the concentration of the crucial OH radical, while the fourth pathway can either promote or inhibit OH formation depending on subsequent reaction steps. researchgate.net

Hydrogen Abstraction Reactions

Hydrogen (H) abstraction is a dominant initial reaction channel. researchgate.netresearchgate.net Computational analyses reveal that H-abstraction from the allylic positions is favored over abstraction from vinylic or other alkyl positions due to significantly lower energy barriers. researchgate.netresearchgate.net The potential energy surfaces for these reactions have been meticulously calculated using high-level theoretical methods to ensure accuracy. researchgate.net For instance, the rate constants for H-abstraction by OH radicals have been determined using canonical variational transition state theory (CVT) and conventional transition state theory (TST). researchgate.net

Radical Addition Reactions

The addition of radicals, such as H and OH, to the carbon-carbon double bond is another critical reaction pathway. researchgate.netresearchgate.net Theoretical calculations show that the addition of a radical to the terminal carbon atom of the double bond is the dominant addition reaction. researchgate.net Studies of OH addition have revealed that the reaction proceeds via the formation of a van der Waals reactant complex. researchgate.net Notably, the channel involving OH addition to the terminal carbon atom exhibits a negative temperature dependence, a phenomenon attributed to its submerged reaction barrier. researchgate.net

Isomerization and Decomposition of Radicals

Following the initial abstraction or addition reactions, the resulting radicals undergo further isomerization and decomposition. Computational studies have explored the kinetics of these subsequent reactions. researchgate.net It has been found that isomerization reactions that proceed through stable cyclic transition states are energetically and kinetically favored due to lower reaction barriers. researchgate.net In terms of decomposition, C-C β-scission reactions are generally more favorable than C-H β-scission reactions. researchgate.net

The table below summarizes the computational methods and theories frequently employed in the mechanistic investigation of this compound.

Table 1: Computational Methods Used in Mechanistic Studies of this compound

| Method/Theory | Application/Purpose | Source(s) |

|---|---|---|

| Quantum Chemistry Methods | ||

| Density Functional Theory (DFT) | Calculating potential energy surfaces, geometries, and frequencies of reactants, transition states, and products. The M06-2X functional is noted for its accuracy in such systems. | researchgate.netresearchgate.net |

| Coupled Cluster (CCSD(T)) | Performing high-accuracy single-point energy calculations on DFT-optimized geometries (e.g., DLPNO-CCSD(T)) to refine potential energy surfaces. | researchgate.netresearchgate.net |

| Rate Constant Calculation Theories | ||

| Conventional Transition State Theory (TST) | Calculating rate constants for elementary reactions based on the properties of the transition state. | researchgate.netresearchgate.net |

| Canonical Variational Transition State Theory (CVT) | A refined version of TST that variationally minimizes the rate constant along the reaction path, often providing more accurate results, especially for reactions with low or no barrier. | researchgate.netresearchgate.net |

| Rice-Ramsperger-Kassel-Marcus (RRKM) Theory | Calculating pressure-dependent rate coefficients by considering the distribution of energy within the molecule. | researchgate.netresearchgate.net |

| Quantum Tunneling Corrections | ||

| Zero-Curvature Tunneling (ZCT) | Accounting for quantum tunneling effects, particularly for H-atom transfer reactions at lower temperatures. | researchgate.net |

The detailed findings from these computational simulations are essential for constructing and validating comprehensive kinetic models for the combustion of fuels containing this compound. researchgate.netresearchgate.net

Table 2: Key Mechanistic Findings from Computational Simulations

| Reaction Type | Key Insight | Significance | Source(s) |

|---|---|---|---|

| H-Abstraction | Allylic H-abstraction channels dominate due to lower energy barriers compared to vinylic or other alkylic sites. | Dictates the primary radical species formed, initiating subsequent reaction chains. | researchgate.netresearchgate.net |

| OH Addition | Addition to the terminal carbon is the major pathway and exhibits negative temperature dependence. | Influences low-temperature reactivity and the formation of key intermediates. | researchgate.netresearchgate.net |

| Radical Isomerization | Reactions with stable cyclic transition states are kinetically favored. | Determines the pathways for the transformation of initial radicals into more stable or more reactive species. | researchgate.net |

Advanced Analytical Methodologies and Characterization Techniques

Chromatographic Separation and Quantification Methods

Chromatographic methods are fundamental for separating 2,4,4-trimethyl-1-pentene (B89804) from complex mixtures and quantifying its presence. Both high-performance liquid chromatography and gas chromatography are employed, each offering distinct advantages.

While less common than gas chromatography for volatile hydrocarbons, HPLC methods have been developed for the analysis of this compound. A reverse-phase (RP) HPLC method allows for its analysis under simple conditions. sielc.com This method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com For instance, analysis can be performed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometric detection (MS), phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.com The compound has also been identified in atmospheric samples where extracts were analyzed by HPLC. ca.gov

Table 1: HPLC Method Parameters for this compound Analysis Click on a row to display more information.

| Parameter | Details | Source |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| This mode is suitable for separating non-polar compounds like this compound. | ||

| Column | Newcrom R1 or Newcrom C18 | sielc.com |

| These are common reverse-phase columns. Smaller 3 µm particle columns are available for faster UPLC applications. | ||

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| For Mass Spectrometry (MS) compatibility, phosphoric acid should be substituted with formic acid. | ||

| Applications | Preparative separation, impurity isolation, pharmacokinetics | sielc.com |

| The method's scalability makes it versatile for both analytical and purification purposes. |

Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a primary technique for the analysis of this compound due to its volatility. It is extensively used to analyze the products of various chemical reactions. For example, in combustion studies, the effluent from reactors containing di-isobutylene (a mixture of this compound and 2,4,4-trimethyl-2-pentene) is sampled and analyzed by GC systems to measure and identify hydrocarbon species. nrel.gov Similarly, in low-temperature oxidation studies, GC/MS is employed to identify and quantify large oxygenated products formed from this compound. kaust.edu.sa The technique is also capable of identifying isomers of trimethyl-pentene in complex mixtures derived from the pyrolysis of municipal solid waste. jeeng.net

Given its well-characterized chromatographic behavior and mass spectrum, this compound is frequently used as a reference standard for the identification and quantification of branched alkenes in various matrices. lgcstandards.com Its purity can be certified using GC, with commercial standards available at ≥98.0% purity. vwr.com

The gas chromatographic retention index (I) is a standardized, reproducible value that aids in the identification of compounds. For this compound, retention indices can be predicted using additive schemes based on the indices of precursor structures. researchgate.netresearchgate.net This approach involves assembling the target molecule from simpler precursor molecules with known retention data. researchgate.net For this compound, important structural features influencing its retention index include the methyl group at the double bond and the tert-butyl group separated by a methylene (B1212753) group. researchgate.net A predicted I-value of 712±5 on a standard polydimethylsiloxane (B3030410) stationary phase shows good agreement with the average experimental value of 705±3, which is sufficient for reliable identification. researchgate.net The Kovats retention index is a key parameter listed in numerous chemical databases for this compound. nih.gov

Table 2: Gas Chromatographic Retention Indices for this compound This table presents experimental and predicted retention index values.

| Stationary Phase Type | Retention Index (I) | Type | Source |

|---|---|---|---|

| Standard Non-Polar (e.g., Polydimethylsiloxane) | 705 ± 3 | Experimental Average | researchgate.net |

| Standard Non-Polar (e.g., Polydimethylsiloxane) | 712 ± 5 | Predicted | researchgate.netresearchgate.net |

| Standard Non-Polar | 703 - 717.1 (range of values) | Experimental | nih.gov |

| Semi-Standard Non-Polar | 701.5 - 717.6 (range of values) | Experimental | nih.gov |

| Standard Polar | 750 | Experimental | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis and as a Reference Standard

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and investigating its behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailed structural analysis and for tracking reaction mechanisms. ¹H and ¹³C NMR provide definitive information about the connectivity of atoms in the this compound molecule. chemicalbook.com For instance, the ¹H NMR spectrum clearly distinguishes the vinyl protons, the allylic protons, and the protons of the methyl and tert-butyl groups. chemicalbook.com

NMR has been instrumental in mechanistic studies involving this compound. It was used to monitor the hydrogen-deuterium exchange and isomerization between this compound and its isomer, 2,4,4-trimethyl-2-pentene (B94453), providing insight into the relative stability and reactivity of the corresponding allylic anions. cdnsciencepub.com In another study, this compound served as a model compound, or surrogate, for the vinylidene end of a polyisobutene (PIB) chain. researchgate.net NMR spectroscopy was used to investigate the mechanism of the thermal Alder-ene functionalization of PIB with maleic anhydride. researchgate.net

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃) Data obtained at 399.65 MHz. Chemical shifts (δ) are in ppm.

| Assignment (Protons) | Chemical Shift (ppm) | Source |

|---|---|---|

| =CH₂ (vinyl) | 4.832 | chemicalbook.com |

| =CH₂ (vinyl) | 4.625 | chemicalbook.com |

| -CH₂- (allylic) | 1.935 | chemicalbook.com |

| =C-CH₃ (vinylic methyl) | 1.774 | chemicalbook.com |

| -C(CH₃)₃ (tert-butyl) | 0.926 | chemicalbook.com |

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy provide complementary information for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to C=C stretching of the double bond and C-H stretching for both sp² (vinyl) and sp³ (alkyl) hybridized carbons. nih.govspectrabase.com This technique is routinely used as a quality control measure, where the spectrum of a sample must conform to that of a reference standard. thermofisher.com

Ultraviolet-Visible (UV/Vis) Spectroscopy: UV/Vis spectroscopy is used to study electronic transitions within the molecule. Due to the isolated double bond, this compound has a chromophore that absorbs in the UV region. The maximum absorption (λmax) in alcohol has been reported to be at 206 nm. nih.gov While UV/Vis spectra for simple alkenes are generally broad and not highly specific for identification, they are suitable for quantitative assays. bioglobax.com

Table 4: Spectroscopic Data for this compound A summary of key IR and UV/Vis spectral features.

| Spectroscopy Type | Parameter | Value | Source |

|---|---|---|---|

| UV/Vis | λmax (in alcohol) | 206 nm | nih.gov |

| IR | Spectrum Reference | Conforms to standard | thermofisher.com |

| IR | Database Record | Sadtler Research Laboratories Prism Collection: 3391 | nih.gov |

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Environmental Transformation Pathways and Fate

Biodegradation Studies

The microbial breakdown of 2,4,4-trimethyl-1-pentene (B89804) is a key factor in its environmental persistence. Studies and predictive models have provided insights into its biodegradability in different environments.

Assessment of Biodegradability in Aqueous and Terrestrial Environments

Studies have indicated that this compound is not readily biodegradable. An OECD 301D closed bottle test showed 0% biodegradation over a 28-day period. echemi.com Further supporting this, a Warburg respirometer test using activated sludge demonstrated minimal oxygen uptake, with theoretical oxygen demands of only 0.4%, 0.3%, and 0.7% after 6, 12, and 24 hours, respectively, suggesting that biodegradation in both soil and water is expected to be a slow process. nih.gov The International Chemical Safety Card (ICSC) for this compound also advises against its release into the environment, noting its persistent nature. ilo.org

Predictive Models for Degradation and Persistence

Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict the environmental fate of chemicals. For this compound and its isomers, various models have been employed to estimate their persistence.

The BIOWIN model, part of the EPI (Estimation Programs Interface) Suite™, predicts that this compound is not readily biodegradable. canada.ca Similarly, the CATABOL model predicted a low biodegradation rate of about 1.0% based on the OECD 301 ready-biodegradation test, which suggests a half-life in water of greater than 182 days. canada.ca

The table below summarizes the predicted environmental persistence of this compound and its sulfurized form from the EPI Suite™ model.

| Environmental Compartment | Predicted Half-life | Reference |

|---|---|---|

| Water | 60 days | europa.eu |

| Soil | 120 days | europa.eu |

| Sediment | 541.66 days | europa.eu |

| Air (from Hydroxyl Radical Reaction) | ~7 hours | nih.gov |

| Air (from Ozone Reaction) | ~23 hours | echemi.com |

Note: The half-life predictions for water, soil, and sediment are for the sulfurized form of this compound, as specific data for the parent compound was not available in the cited source.

Role as a Metabolite in Microbial Degradation of Related Compounds (e.g., Octylphenol)

Interestingly, while this compound itself shows resistance to degradation, it has been identified as a metabolite in the biodegradation of other compounds. Specifically, it is a product of the microbial degradation of octylphenol (B599344), an endocrine-disrupting chemical.

Research on Sphingomonas sp. strain PWE1, a bacterium capable of growing on octylphenol, has shown that the degradation process involves a type II ipso substitution reaction. This reaction cleaves the branched alkyl side chain from the phenol (B47542) ring, resulting in the formation of hydroquinone (B1673460) and this compound. The gene responsible for this initial step in octylphenol biodegradation has been identified as opdA. When this gene is expressed in Escherichia coli, the disappearance of octylphenol is accompanied by the production of hydroquinone and this compound.

Environmental Partitioning Behavior

The distribution of this compound in the environment is largely dictated by its physicochemical properties, such as its low water solubility and high octanol-water partition coefficient.

Distribution and Sorption to Environmental Compartments (e.g., Soil, Sediment, Water)

Due to its hydrophobic nature, this compound has a strong tendency to partition from water into organic matter in soil and sediment. This is supported by its high log Kow (octanol-water partition coefficient) value, which has been measured at 5.0 echemi.com and 4.55 nih.govsielc.com, and its low water solubility of 1.8 mg/L at 20°C. echemi.com

The soil adsorption coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil. A high Koc value indicates strong adsorption to soil and sediment and limited mobility. For this compound, the log Koc has been estimated to be in the range of 4.78 to 5.97, indicating high adsorptivity to soil and sediment. canada.cacanada.ca This suggests that the compound is expected to be relatively immobile in soil. canada.ca

A Level III fugacity model provides a more comprehensive picture of the environmental distribution of a chemical when released into different compartments. The results for a substance with properties similar to this compound (referred to as "Structure 2" in the source) are presented in the table below.

| Release Compartment | % in Air | % in Water | % in Soil | % in Sediment | Reference |

|---|---|---|---|---|---|

| Air (100%) | 31 | 2 | 21 | 46 | canada.ca |

| Water (100%) | 0 | 4 | 0 | 96 | canada.ca |

| Soil (100%) | 0 | 1 | ~100 | 0 | canada.ca |

These modeling results indicate that if released to air, a significant portion will partition to sediment and soil. canada.ca If released directly to water, it will overwhelmingly partition to sediment. canada.ca When released to soil, it is expected to remain in that compartment. canada.ca

Q & A

Q. How can researchers separate 2,4,4-trimethyl-1-pentene from its structural isomer, 2,4,4-trimethyl-2-pentene, in mixtures?

Methodological Answer: Separation of these isomers is challenging due to similar boiling points (~101°C for this compound and ~104°C for 2,4,4-trimethyl-2-pentene). Use fractional distillation with high-precision columns (e.g., spinning-band columns) or gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol). For preparative-scale separation, isomerization equilibrium studies suggest using acid catalysts (e.g., sulfonic acid resins) to shift equilibrium toward the desired isomer, followed by distillation .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR to distinguish between terminal (1-pentene) and internal (2-pentene) double bonds.

- Infrared (IR) Spectroscopy: C=C stretching vibrations (1640–1680 cm) vary with substitution patterns.

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data .

- Purity: Measure using GC with flame ionization detection (FID) and confirm via boiling point consistency (±1°C deviation).

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

Methodological Answer: Use static or dynamic calorimetry. For example:

- Static Method: Measure vapor pressure at multiple temperatures (e.g., 282–330 K) and apply the Clausius-Clapeyron equation to calculate .

- Dynamic Method: Use differential scanning calorimetry (DSC) for direct measurement.

Reported values range from 7.04–7.36 kcal/mol, with deviations attributed to experimental conditions .

Advanced Research Questions

Q. What are the dominant reaction pathways and rate constants for ozonolysis of this compound under ambient conditions?

Methodological Answer: Ozonolysis studies in flow reactors at 297 ± 2 K show: